N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine
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Overview
Description
N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOL-2-AMINE is a chemical compound known for its unique structure and properties It is a derivative of benzothiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOL-2-AMINE typically involves the reaction of 2-aminobenzothiazole with 2-(dimethylamino)ethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOL-2-AMINE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOL-2-AMINE exerts its effects is often related to its ability to interact with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(DIMETHYLAMINO)ETHYL]-1,8-NAPHTHALIMIDE: Known for its use as a photoinitiator and in fluorescent applications.
2-(DIMETHYLAMINO)ETHYL METHACRYLATE: Used in polymer chemistry for the synthesis of pH-responsive polymers.
N,N-DIMETHYL-2-HYDROXYETHYLAMINE: Utilized in the production of surfactants and as a catalyst in various chemical reactions.
Uniqueness
N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOL-2-AMINE stands out due to its benzothiazole core, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with distinct photophysical characteristics.
Properties
Molecular Formula |
C11H15N3S |
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Molecular Weight |
221.32 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H15N3S/c1-14(2)8-7-12-11-13-9-5-3-4-6-10(9)15-11/h3-6H,7-8H2,1-2H3,(H,12,13) |
InChI Key |
ZEOPEVDCXWALAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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